molecular formula C17H18ClN3O3 B3008763 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide CAS No. 2034303-47-2

5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide

Cat. No. B3008763
CAS RN: 2034303-47-2
M. Wt: 347.8
InChI Key: HNHJSNVYTBAINE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions and chlorination with phosphorus oxychloride . Similarly, the synthesis of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material was reported, which involved treating the compound with various hydrazines to afford pyrazoline derivatives . These methods reflect the general approach to synthesizing benzamide derivatives, which may be applicable to the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives was determined using these methods, revealing the planarity of the molecules and the effects of substituents on the molecular conformation . The molecular modeling using density functional theory (DFT) can also provide insights into the electronic structure, as seen in the study of the antiproliferative compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by their substituents. For instance, the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide was explored, showing that the nitro groups are key sites for electron addition and that the reduction products have varying levels of cytotoxicity . This suggests that the chemical reactivity of the compound of interest may also be influenced by its chloro, methoxy, and cyclopropyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and solubility, can be determined experimentally. For example, the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were studied in aqueous solutions, indicating that these properties are affected by drug concentration and the presence of salts . These findings can be extrapolated to predict the behavior of the compound of interest in various environments.

Scientific Research Applications

Molecular Structure and Properties
The compound 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide has been studied for its structure and properties in various contexts. For instance, the structure of a closely related compound, glibenclamide, which shares a similar core structure, has been analyzed both in solution and in the solid state through NMR spectroscopy and theoretical calculations, revealing insights into its molecular conformation and behavior under different conditions (Sanz et al., 2012). This type of study is crucial for understanding the fundamental properties of complex organic molecules, which can inform their potential applications in scientific research and development.

Antimicrobial Activity
Compounds with similar structural motifs have been explored for their potential antimicrobial activity. For example, derivatives incorporating the thiazole ring, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, have been synthesized and tested for in vitro antibacterial activity against various bacterial strains, showing promise in therapeutic intervention for microbial diseases (Desai et al., 2013). Such studies highlight the potential of structurally related compounds in contributing to the development of new antimicrobial agents.

Physicochemical Studies
The physicochemical properties of analogous compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, have been investigated to understand their behavior in various solvents. Studies involving density and refractive index measurements provide valuable data on molar refractivity and polarizability, which are essential parameters for predicting the interactions and stability of these compounds in different environments (Sawale et al., 2016).

Receptor Binding Affinity
The exploration of receptor binding affinity is another significant area of research for compounds with complex structures. Derivatives of 5-chloro-2-methoxybenzamides have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor binding affinity, revealing insights into their potential as serotonin receptor antagonists (Kuroita et al., 1996). Understanding the interaction between these compounds and specific receptors can lead to the development of new therapeutic agents targeting neurological and psychiatric disorders.

properties

IUPAC Name

5-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-24-15-6-4-12(18)10-13(15)17(23)19-8-9-21-16(22)7-5-14(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHJSNVYTBAINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide

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